3-Methoxypropyl isothiocyanate

Description

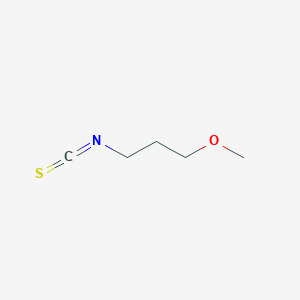

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-3-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-7-4-2-3-6-5-8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVFWFDXYBLOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170242 | |

| Record name | 3-Methoxypropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17702-11-3 | |

| Record name | 3-Methoxypropyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017702113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxypropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYPROPYL ISOTHIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxypropyl isothiocyanate (CAS 17702-11-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxypropyl isothiocyanate (3-MPITC) is a sulfur-containing organic compound belonging to the isothiocyanate family. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and applications of this compound, with a focus on its relevance to researchers in the fields of chemistry, biology, and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 17702-11-3 | [1][2][3] |

| Molecular Formula | C5H9NOS | [1][2][4] |

| Molecular Weight | 131.20 g/mol | [1][2][4] |

| IUPAC Name | 1-isothiocyanato-3-methoxypropane | [5] |

| Boiling Point (Tboil) | 482.17 K (Calculated) | [4] |

| Enthalpy of Vaporization (ΔvapH°) | 39.57 kJ/mol (Calculated) | [4] |

| Log10 of Water Solubility (log10WS) | -0.94 (Calculated) | [4] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.126 (Calculated) | [4] |

| Critical Temperature (Tc) | 697.94 K (Calculated) | [4] |

| Critical Pressure (Pc) | 3488.88 kPa (Calculated) | [4] |

Note: Some physical properties are calculated values and should be considered as estimates.

Synthesis of this compound

The synthesis of isothiocyanates from primary amines is a well-established chemical transformation. A common and effective method is the "one-pot," two-step procedure involving the formation of a dithiocarbamate intermediate followed by desulfurization. This approach avoids the use of highly toxic reagents like thiophosgene.

General Experimental Protocol: Dithiocarbamate Decomposition Method

This protocol is a general method that can be adapted for the synthesis of this compound from 3-methoxypropylamine.

Materials:

-

3-Methoxypropylamine

-

Carbon disulfide (CS2)

-

Triethylamine (Et3N) or another suitable organic base

-

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) as a desulfurizing agent

-

Dichloromethane (DCM) or other suitable solvent

-

Microwave reactor (optional, can be performed with conventional heating)

Procedure:

-

In a suitable reaction vessel, dissolve 3-methoxypropylamine (1.0 eq) in dichloromethane.

-

Add triethylamine (3.0 eq) and carbon disulfide (3.0 eq) to the solution at room temperature.

-

Stir the mixture for a designated time (e.g., 5 minutes) to allow for the formation of the dithiocarbamate intermediate.

-

Add the desulfurizing agent, DMT/NMM/TsO− (1.0 eq).

-

If using a microwave reactor, irradiate the reaction mixture for a short period (e.g., 3 minutes) at a set temperature (e.g., 90°C).[6] Alternatively, the reaction can be heated conventionally with monitoring by TLC.

-

Upon completion, the reaction mixture is worked up by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound.

Biological Activity and Potential Mechanism of Action

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of isothiocyanates is the subject of intensive research for their chemopreventive and therapeutic properties.

Anticancer Activity

Isothiocyanates are known to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and modulation of signaling pathways involved in cancer development.

A key pathway targeted by many isothiocyanates is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway . A structurally similar compound, 3-morpholinopropyl isothiocyanate, has been shown to be a potent inducer of Nrf2-mediated detoxifying and antioxidant enzymes. It is plausible that this compound may act through a similar mechanism.

Nrf2 Signaling Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to inducers like isothiocyanates, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including those encoding for phase II detoxification enzymes.

Nrf2 signaling pathway activation by isothiocyanates.

Antimicrobial Activity

Various isothiocyanates have demonstrated antimicrobial activity against a range of bacteria and fungi. The mechanism is thought to involve the disruption of cellular functions through the reaction of the electrophilic isothiocyanate group with microbial proteins and enzymes.

Applications in Research and Drug Development

Proteomics and Target Identification

The isothiocyanate group is reactive towards nucleophilic residues on proteins, such as the N-terminal alpha-amino group and the epsilon-amino group of lysine residues. This reactivity makes this compound a potential tool for protein modification and labeling in proteomics studies. A general workflow for identifying the protein targets of isothiocyanates is outlined below.

Workflow for identifying protein targets.

Drug Discovery and Development

Given the known biological activities of isothiocyanates, this compound could be investigated as a lead compound in drug discovery programs targeting cancer or infectious diseases. Its relatively simple structure allows for facile chemical modification to explore structure-activity relationships and optimize for potency and selectivity.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a member of the biologically active isothiocyanate family of compounds. While specific research on this particular molecule is limited, its structural similarity to other well-studied isothiocyanates suggests potential for applications in cancer chemoprevention, antimicrobial research, and as a tool in chemical proteomics. This guide provides a foundational understanding for researchers and professionals interested in exploring the properties and applications of this compound. Further experimental investigation is warranted to fully elucidate its biological activities and potential for therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxypropyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methoxypropyl isothiocyanate, a molecule of interest for various research and development applications. The document details a feasible synthetic pathway, expected analytical data, and potential biological significance, drawing from established chemical principles and available spectroscopic information.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in Table 1. This data is essential for handling, storage, and experimental design.

| Property | Value | Reference(s) |

| CAS Number | 17702-11-3 | [1][2] |

| Molecular Formula | C₅H₉NOS | [1][2] |

| Molecular Weight | 131.19 g/mol | [1][2] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved from its primary amine precursor, 3-Methoxypropylamine, through the formation of a dithiocarbamate intermediate, followed by desulfurization. This common and reliable method avoids the use of highly toxic reagents like thiophosgene.[3][4][5][6][7]

Experimental Protocol

Materials:

-

3-Methoxypropylamine

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

Di-tert-butyl dicarbonate (Boc₂O) or another suitable desulfurizing agent[5]

-

4-(Dimethylamino)pyridine (DMAP) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalyst)[5]

-

Dichloromethane (DCM) or another suitable solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Formation of the Dithiocarbamate Intermediate:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Methoxypropylamine (1.0 eq) in dichloromethane.

-

Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the formation of the dithiocarbamate salt is complete (monitoring by TLC is recommended).

-

-

Desulfurization to form this compound:

-

To the stirred solution of the dithiocarbamate, add a catalytic amount of DMAP or DABCO (0.01-0.03 eq).[5]

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.[5] Evolution of gas (CO₂ and COS) should be observed.

-

Continue stirring at room temperature for 1-3 hours, or until the reaction is complete as indicated by TLC analysis.

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and volatile byproducts.[5]

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

-

Dry the purified product over anhydrous sodium sulfate and remove the solvent in vacuo.

-

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the two-step, one-pot synthesis of this compound.

Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. The expected data from these analyses are summarized below. While full spectra are available through subscription services like SpectraBase, the key expected features are outlined.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for elucidating the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | t | 2H | -CH₂-NCS |

| ~3.45 | t | 2H | -O-CH₂- |

| ~3.30 | s | 3H | -O-CH₃ |

| ~1.95 | p | 2H | -CH₂-CH₂-CH₂- |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~130 | -N=C=S |

| ~70 | -O-CH₂- |

| ~58 | -O-CH₃ |

| ~45 | -CH₂-NCS |

| ~28 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The most characteristic absorption for an isothiocyanate is the strong, sharp band for the -N=C=S asymmetric stretch.[8]

Table 4: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~2930 | C-H stretch (alkane) |

| ~2100-2200 | -N=C=S stretch (isothiocyanate) |

| ~1100 | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification.

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 131 | [M]⁺ (Molecular ion) |

| [M-31]⁺ | Loss of -OCH₃ |

| [M-58]⁺ | Loss of -NCS |

| 72 | [CH₂NCS]⁺ |

Potential Biological Activity and Signaling Pathways

Isothiocyanates as a class of compounds are known for their diverse biological activities, including antimicrobial and chemopreventive properties.[9][10][11][12][13][14]

Antimicrobial Activity

Various isothiocyanates have demonstrated efficacy against a range of human pathogens.[10][11][12][13][14] The antimicrobial action is often attributed to the electrophilic nature of the isothiocyanate group, which can react with cellular nucleophiles like proteins and enzymes, disrupting essential cellular functions.[10]

Nrf2 Signaling Pathway Activation

A significant mechanism of action for many isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15][16][17][18][19] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. This leads to an enhanced cellular defense against oxidative stress and inflammation.

Caption: The Nrf2 signaling pathway activated by isothiocyanates, leading to cellular protection.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. The detailed synthetic protocol, based on established methodologies, offers a practical approach for its preparation. The summarized analytical data serves as a benchmark for the characterization of the synthesized compound. Furthermore, the discussion of its potential biological activities, particularly in the context of antimicrobial effects and Nrf2 pathway modulation, highlights its relevance for further investigation in drug discovery and development. Researchers are encouraged to consult the cited literature for more in-depth information on specific experimental conditions and analytical techniques.

References

- 1. spectrabase.com [spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Isothiocyanate synthesis [organic-chemistry.org]

- 4. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 6. cbijournal.com [cbijournal.com]

- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. instanano.com [instanano.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. microbiologyresearch.org [microbiologyresearch.org]

- 11. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. jmb.or.kr [jmb.or.kr]

- 14. Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

Spectral Data Analysis of 3-Methoxypropyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-methoxypropyl isothiocyanate (CAS No: 17702-11-3), a compound of interest in various chemical and pharmaceutical research fields. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.62 | t | 2H | -CH₂-NCS |

| 3.48 | t | 2H | -O-CH₂- |

| 3.34 | s | 3H | -O-CH₃ |

| 1.95 | p | 2H | -CH₂-CH₂-CH₂- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Assignment |

| 130.0 | -N=C=S |

| 70.1 | -O-CH₂- |

| 58.7 | -O-CH₃ |

| 45.3 | -CH₂-NCS |

| 28.5 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

Technique: Neat (Capillary Cell)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930 | Strong | C-H stretch (alkane) |

| 2090 | Very Strong | -N=C=S asymmetric stretch |

| 1450 | Medium | CH₂ bend |

| 1380 | Medium | CH₃ bend |

| 1110 | Strong | C-O-C stretch |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 131 | 45 | [M]⁺ (Molecular Ion) |

| 100 | 20 | [M - OCH₃]⁺ |

| 72 | 100 | [CH₂NCS]⁺ |

| 58 | 85 | [C₃H₆O]⁺ |

| 45 | 60 | [CH₂OCH₃]⁺ |

Experimental Protocols

The following sections detail the standardized methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR: The proton NMR spectrum is recorded on a 300 MHz spectrometer. Data acquisition involves a 30° pulse width, a relaxation delay of 1.0 second, and an acquisition time of 2.0 seconds. A total of 16 scans are co-added and Fourier transformed to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

-

¹³C NMR: The carbon-13 NMR spectrum is acquired on the same spectrometer operating at a frequency of 75 MHz. The spectrum is obtained using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. Approximately 1024 scans are accumulated. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16) and reported in ppm.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat this compound is placed between two potassium bromide (KBr) plates to form a thin capillary film. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., DB-5ms). The column temperature is programmed to ramp from an initial temperature to a final temperature to ensure adequate separation. The separated compound then enters the mass spectrometer. The EI source is operated at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of 40-200 amu.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

3-Methoxypropyl isothiocyanate solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-Methoxypropyl Isothiocyanate in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages solubility information from structurally similar isothiocyanates to provide a robust estimation of its solubility profile. Furthermore, standardized experimental protocols for solubility determination are presented to enable researchers to ascertain precise solubility data for their specific applications.

Introduction to this compound

This compound is an organic compound featuring a methoxypropyl group attached to an isothiocyanate functional group (-N=C=S). The presence of the polar ether linkage and the reactive isothiocyanate group, combined with a flexible alkyl chain, suggests a versatile solubility profile in a range of organic solvents. Understanding this solubility is critical for its application in chemical synthesis, formulation, and various biological assays.

Estimated Solubility Profile

While specific experimental data for this compound is scarce in publicly available literature, its solubility can be inferred from the behavior of other isothiocyanates. Generally, isothiocyanates exhibit good solubility in a variety of common organic solvents. The polarity of the solvent and its capacity to interact with the isothiocyanate and methoxy groups will largely determine the extent of solubility.

Based on the solubility of analogous compounds like 2-phenylethyl isothiocyanate (PEITC), it is anticipated that this compound will be soluble in polar aprotic solvents and alcohols.[1][2] Aprotic polar solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are likely to be effective in dissolving this compound.

Quantitative Solubility Data for Analogous Isothiocyanates

To provide a quantitative estimate, the following table summarizes the known solubility data for 2-phenylethyl isothiocyanate (PEITC), which serves as a useful proxy.

| Solvent | Solubility of 2-Phenylethyl isothiocyanate (PEITC) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | Not Specified |

| Dimethylformamide (DMF) | ~ 30 mg/mL | Not Specified |

| Ethanol | ~ 30 mg/mL | Not Specified |

| Heptane | Soluble | Not Specified |

| Water | 110 mg/L (experimental) | 20 |

Data sourced from a technical guide on a structurally similar compound and should be considered an estimation for this compound.[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements, the saturation shake-flask method is a widely accepted and standardized approach.[1] This method is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105 for testing of chemicals.[3]

Saturation Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Glass vials with tight-sealing caps

-

Shaking incubator or a shaker in a temperature-controlled environment

-

Centrifuge (optional)

-

Syringe and syringe filters (e.g., 0.45 µm)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.[1]

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1]

-

-

Sample Clarification:

-

After the incubation period, cease agitation and allow the vial to stand undisturbed for several hours to permit the settling of the undissolved solid.

-

For more complete separation, the vial may be centrifuged.[1]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any suspended solid particles.[1]

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

The solubility is then calculated based on the measured concentration and the dilution factor.[1]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound using the shake-flask method.

References

A Comprehensive Technical Guide to the Physical Properties of 3-Methoxypropyl Isothiocyanate

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of active compounds is paramount. This technical guide provides an in-depth overview of the core physical characteristics of 3-Methoxypropyl isothiocyanate (CAS No. 17702-11-3), a compound of interest in various chemical and pharmaceutical research domains. All quantitative data is presented in a structured format for clarity and ease of comparison.

Core Physical Properties

The physical properties of this compound are fundamental to its handling, formulation, and behavior in biological systems. The following table summarizes key experimentally determined and calculated physical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₉NOS | NIST[1], Cheméo[2] |

| Molecular Weight | 131.20 g/mol | Cheméo[2] |

| 131.196 g/mol | NIST[1] | |

| 131.198 g/mol | Sigma-Aldrich[3] | |

| Boiling Point | 482.17 K (209.02 °C) | Cheméo (Calculated)[2] |

| Water Solubility | log10WS = -0.94 | Cheméo (Calculated)[2] |

| Octanol/Water Partition Coefficient | logPoct/wat = 1.126 | Cheméo (Calculated)[2] |

| Vaporization Enthalpy (ΔvapH°) | 39.57 kJ/mol | Cheméo (Calculated)[2] |

| Enthalpy of Formation (ΔfH°gas) | 5.32 kJ/mol | Cheméo (Calculated)[2] |

| Critical Temperature (Tc) | 697.94 K | Cheméo (Calculated)[2] |

| Critical Pressure (Pc) | 3488.88 kPa | Cheméo (Calculated)[2] |

| McGowan's Characteristic Volume (McVol) | 104.910 ml/mol | Cheméo (Calculated)[2] |

Experimental Protocols

General Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of key physical properties of a liquid compound such as this compound.

Logical Relationship of Key Physical Properties

The physical properties of a compound are often interrelated. Understanding these relationships can provide deeper insights into the substance's behavior. The following diagram illustrates the logical connections between some of the core physical properties of this compound.

This technical guide serves as a foundational resource for professionals working with this compound. The provided data and conceptual frameworks are intended to support further research and development activities.

References

3-Methoxypropyl isothiocyanate reactivity with nucleophiles

An In-depth Technical Guide on the Reactivity of 3-Methoxypropyl Isothiocyanate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the functional group –N=C=S.[1] This functional group is a potent electrophile, making ITCs reactive towards a wide array of biological and chemical nucleophiles.[2] Their reactivity is fundamental to their biological activities, which include anti-cancer, anti-inflammatory, and antioxidant effects.[3] this compound, a specific aliphatic isothiocyanate, serves as a valuable model and synthetic intermediate. Understanding its reactivity is crucial for its application in organic synthesis, medicinal chemistry, and drug development.[2][4]

The core of isothiocyanate reactivity lies in the electrophilic nature of the central carbon atom, which is susceptible to nucleophilic attack.[5] The presence of the electron-donating 3-methoxypropyl group can modulate this reactivity compared to other ITCs. This guide provides a comprehensive technical overview of the reactivity of this compound with various nucleophiles, supported by generalized experimental protocols and quantitative data.

Core Reactivity Mechanism

The reaction between an isothiocyanate and a nucleophile proceeds via a nucleophilic addition mechanism. The nucleophile attacks the electrophilic central carbon atom of the –N=C=S group. This forms a tetrahedral intermediate, which is often stable and represents the final product, such as a thiourea or dithiocarbamate.[5] The reaction is generally rapid and can be performed under mild conditions.[6]

Caption: General mechanism of nucleophilic addition to an isothiocyanate.

Reactivity with Common Nucleophiles

The rate and outcome of the reaction depend significantly on the nature of the nucleophile.

Reaction with Amines (Primary and Secondary)

Primary and secondary amines are strong nucleophiles that react readily with isothiocyanates to form N,N'-disubstituted or trisubstituted thioureas, respectively.[7][8] This reaction is one of the most common and efficient methods for synthesizing thiourea derivatives.[9] The reaction is typically fast and proceeds to high yields at room temperature.[7]

General Reaction: R-NCS + R'R''NH → R-NH-C(=S)-NR'R'' (where R = 3-methoxypropyl, R' = H or alkyl/aryl, R'' = alkyl/aryl)

Reaction with Thiols

Thiols are excellent nucleophiles for isothiocyanates, leading to the formation of dithiocarbamate adducts.[6] This reaction is particularly relevant in biological contexts, as the thiol groups of cysteine residues in proteins are primary targets for ITCs.[3] The reaction is generally rapid and occurs under mild, often physiological, conditions.[10]

General Reaction: R-NCS + R'-SH → R-NH-C(=S)-S-R' (where R = 3-methoxypropyl, R' = alkyl/aryl)

Reaction with Alcohols and Water

Alcohols and water are weaker nucleophiles compared to amines and thiols. Their reaction with isothiocyanates to form thiocarbamates is significantly slower and may require heat or catalysis (e.g., a base) to proceed at a practical rate.[6] The hydrolysis of isothiocyanates in acidic aqueous solutions is also possible but generally occurs slowly, first forming a thiocarbamic acid which then decomposes to an amine.[11]

General Reaction (Alcohols): R-NCS + R'-OH → R-NH-C(=S)-O-R' (where R = 3-methoxypropyl, R' = alkyl/aryl)

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published, the general reactivity trends for aliphatic isothiocyanates provide a strong framework for understanding its behavior. The following table summarizes the expected products and relative reactivity with various nucleophiles.

| Nucleophile Class | Nucleophile Example | Product Class | Product Structure | Relative Reactivity |

| Primary Amines | Butylamine | N,N'-Disubstituted Thiourea | CH₃O(CH₂)₃NHC(=S)NH(CH₂)₃CH₃ | Very High |

| Secondary Amines | Diethylamine | N,N,N'-Trisubstituted Thiourea | CH₃O(CH₂)₃NHC(=S)N(CH₂CH₃)₂ | High |

| Thiols | Ethanethiol | Dithiocarbamate | CH₃O(CH₂)₃NHC(=S)SCH₂CH₃ | High |

| Alcohols | Ethanol | Thiocarbamate | CH₃O(CH₂)₃NHC(=S)OCH₂CH₃ | Low |

| Water | H₂O | Thiocarbamic Acid (unstable) | CH₃O(CH₂)₃NHC(=S)OH | Very Low |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of isothiocyanate adducts.

Protocol 1: Synthesis of a Thiourea Derivative

This protocol describes a general procedure for the reaction of this compound with a primary amine.[7]

-

Reagent Preparation: Dissolve this compound (1.0 equivalent) in a suitable solvent like dichloromethane or ethanol.

-

Reaction Initiation: To the stirred solution, add the primary amine (1.0-1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the isothiocyanate starting material is fully consumed. Reactions are often complete within a few hours.

-

Workup and Purification: If the product precipitates, it can be collected by filtration, washed with a cold solvent, and dried. If it remains in solution, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]

Caption: Experimental workflow for thiourea synthesis.

Protocol 2: Synthesis of a Dithiocarbamate Derivative

This protocol outlines the reaction with a thiol nucleophile.[6]

-

Reagent Preparation: Dissolve this compound (1.0 equivalent) in an aprotic solvent such as Tetrahydrofuran (THF) or acetonitrile.

-

Reaction Initiation: Add the thiol (1.0 equivalent) to the solution at room temperature. A catalytic amount of a non-nucleophilic base like triethylamine can be added to facilitate the reaction, especially with less reactive thiols.

-

Reaction Monitoring: Stir the mixture for 1-3 hours, monitoring by TLC.

-

Workup and Purification: Remove the solvent under reduced pressure. The resulting crude dithiocarbamate can be purified by recrystallization or column chromatography.

Protocol 3: Kinetic Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for monitoring reaction kinetics by quantifying the consumption of reactants and the formation of products over time.[3]

-

Reaction Setup: In a thermostatted vessel, combine a suitable buffer and the nucleophile solution at the desired concentrations.

-

Initiation: Start the reaction by adding a stock solution of this compound.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a vial containing a quenching solution (e.g., a strong acid) to stop the reaction.

-

HPLC Analysis: Inject the quenched samples into an HPLC system equipped with a suitable column (e.g., C18). Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the isothiocyanate, nucleophile, and product.

-

Data Analysis: Quantify the peak areas of the reactant and product at each time point. Plot the concentration versus time and fit the data to an appropriate rate law (e.g., second-order) to determine the rate constant.[3]

Factors Influencing Reactivity

Several factors govern the reactivity of this compound.

References

- 1. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Stability and Storage of 3-Methoxypropyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-methoxypropyl isothiocyanate. The information is compiled from safety data sheets and general chemical literature to ensure safe handling, maintain compound integrity, and ensure the reliability of research outcomes.

Chemical Properties

This compound is a light yellow liquid with the molecular formula C5H9NOS. It is a combustible material and can cause serious eye irritation.

| Property | Value |

| Molecular Formula | C5H9NOS |

| CAS Number | 17702-11-3 |

| Appearance | Light yellow liquid[1] |

| Boiling Point | 102 °C / 215.6 °F |

| Flash Point | 77 °C / 170.6 °F[1] |

| Density | No data available |

Stability Profile

This compound is stable under normal, recommended storage conditions. However, it is susceptible to degradation under certain environmental factors.

| Condition | Stability |

| Normal Conditions | Stable[1] |

| Moisture | Moisture sensitive |

| Light | Data not available, but protection from light is generally recommended for isothiocyanates. |

| Heat | Avoid high temperatures, open flames, and sparks[1] |

| Air | Data not available; handle in a well-ventilated area[1] |

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the stability and purity of this compound.

| Aspect | Recommendation |

| Storage Temperature | Cool place[1][2] |

| Storage Atmosphere | Dry, well-ventilated area[1][2] |

| Container | Tightly closed container[1][2] |

| Incompatible Materials | Strong oxidizing agents, strong bases[1] |

| Handling | Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear personal protective equipment. Keep away from heat and ignition sources.[2] |

Potential Degradation Pathways

Caption: Generalized Hydrolysis Degradation Pathway for Isothiocyanates.

Experimental Workflow for Stability Assessment

A systematic approach is necessary to evaluate the stability of this compound under various conditions. The following workflow outlines a general procedure for such a study.

Caption: Experimental Workflow for Stability Testing.

Hazardous Decomposition Products

Under fire conditions, thermal decomposition of this compound can lead to the release of hazardous substances, including:

Conclusion

This compound is a stable compound under controlled conditions. To ensure its integrity for research and development purposes, it is imperative to store it in a cool, dry, and well-ventilated area, away from incompatible materials, heat, and ignition sources. The provided general experimental workflow can be adapted to perform detailed stability studies to establish a definitive shelf-life and optimal storage parameters for specific applications. Researchers and laboratory personnel must adhere to the recommended handling precautions to minimize risks.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Aminothiazole Derivatives Using 3-Methoxypropyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-aminothiazole scaffold, in particular, is a privileged structure in drug discovery. This document provides a detailed methodology for the synthesis of 4-aminothiazole derivatives utilizing 3-Methoxypropyl isothiocyanate as a key starting material. The protocol follows the robust and widely applicable Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.

The synthesis is a two-step process. Initially, this compound is converted to the corresponding N-(3-Methoxypropyl)thiourea. Subsequently, this thiourea derivative is reacted with a suitable α-haloketone to yield the target 4-aminothiazole derivative. This method offers a versatile and efficient route to novel 4-aminothiazole compounds for screening and development in various therapeutic areas.

Data Presentation

The following table summarizes the expected yields for the two-step synthesis of a representative 4-aminothiazole derivative, 4-phenyl-N-(3-methoxypropyl)thiazol-2-amine, based on literature precedents for analogous reactions.

| Step | Reaction | Product | Form | Yield (%) | Purity (%) |

| 1 | Thiourea Formation | N-(3-Methoxypropyl)thiourea | White Solid | 92 | >98 |

| 2 | Hantzsch Thiazole Synthesis | 4-phenyl-N-(3-methoxypropyl)thiazol-2-amine | Pale Yellow Solid | 85 | >97 |

Experimental Protocols

Part 1: Synthesis of N-(3-Methoxypropyl)thiourea

This protocol describes the synthesis of the thiourea intermediate from this compound and ammonia.

Materials:

-

This compound

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 76.2 mmol) in 100 mL of ethanol.

-

Cool the solution in an ice bath with stirring.

-

Slowly add aqueous ammonia (1.5 equivalents, 114.3 mmol, approximately 8.7 mL) to the cooled solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isothiocyanate is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia.

-

To the resulting residue, add 50 mL of cold distilled water to precipitate the product.

-

Collect the white solid by vacuum filtration using a Büchner funnel and wash with two portions of cold distilled water (2 x 20 mL).

-

Dry the product under vacuum to obtain N-(3-Methoxypropyl)thiourea.

Characterization: The structure and purity of the synthesized N-(3-Methoxypropyl)thiourea should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis.

Part 2: Synthesis of 4-phenyl-N-(3-methoxypropyl)thiazol-2-amine

This protocol details the Hantzsch thiazole synthesis to form the final 4-aminothiazole derivative.

Materials:

-

N-(3-Methoxypropyl)thiourea (from Part 1)

-

2-Bromoacetophenone (α-bromoacetophenone)

-

Ethanol

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend N-(3-Methoxypropyl)thiourea (5.0 g, 33.7 mmol) in 50 mL of ethanol.

-

Add 2-bromoacetophenone (6.7 g, 33.7 mmol) to the suspension.

-

Heat the reaction mixture to reflux with stirring for 6 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-phenyl-N-(3-methoxypropyl)thiazol-2-amine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and its purity assessed by HPLC.

Mandatory Visualization

Experimental Workflow

Caption: Synthetic workflow for 4-aminothiazole derivatives.

Relevant Signaling Pathway: PI3K/Akt/mTOR

Many 2-aminothiazole derivatives have been investigated as potent inhibitors of protein kinases involved in cancer cell proliferation and survival. A key signaling pathway often targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Application Notes: Synthesis of 1,2,4-Triazoles Utilizing 3-Methoxypropyl Isothiocyanate

Introduction

1,2,4-Triazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their scaffold is a key component in a wide array of therapeutic agents, exhibiting diverse pharmacological activities including antifungal, antiviral, anti-inflammatory, and anticancer properties. The versatile synthetic accessibility of the 1,2,4-triazole ring system allows for the introduction of various substituents, enabling the fine-tuning of their biological profiles.

Synthetic Strategy

A well-established and robust method for the synthesis of 1,2,4-triazole derivatives involves a two-step process commencing with an isothiocyanate. This strategy leverages the reactivity of the isothiocyanate group towards nucleophilic attack by hydrazine derivatives to form a thiosemicarbazide intermediate. Subsequent intramolecular cyclization of the thiosemicarbazide, typically under basic or acidic conditions, yields the desired 1,2,4-triazole ring.

This application note details a proposed synthetic pathway for the preparation of 1,2,4-triazoles incorporating a 3-methoxypropyl substituent, starting from 3-methoxypropyl isothiocyanate. The presence of the flexible and polar 3-methoxypropyl group may impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the final triazole derivatives, making them attractive candidates for drug discovery programs.

Reaction Scheme

The overall synthetic transformation can be depicted as follows:

-

Step 1: Formation of Thiosemicarbazide Intermediate. this compound is reacted with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) in a suitable solvent, such as ethanol or methanol. This reaction proceeds via nucleophilic addition of the hydrazine to the electrophilic carbon of the isothiocyanate group to afford the corresponding 4-(3-methoxypropyl)thiosemicarbazide.

-

Step 2: Cyclization to 1,2,4-Triazole. The isolated thiosemicarbazide intermediate is then subjected to cyclization. A common method involves heating the thiosemicarbazide in an aqueous solution of a base, such as sodium hydroxide, followed by acidification. This process leads to the formation of the 1,2,4-triazole-3-thiol derivative.

Experimental Protocols

The following protocols are proposed methodologies for the synthesis of 1,2,4-triazoles from this compound, based on established procedures for analogous isothiocyanates.[1][2][3] Researchers should perform small-scale trial reactions to optimize conditions for this specific substrate.

Protocol 1: Synthesis of 4-(3-Methoxypropyl)-3-thiosemicarbazide

This protocol describes the synthesis of the thiosemicarbazide intermediate from this compound and hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.01 mol) in 20 mL of ethanol.

-

To this solution, add hydrazine hydrate (0.01 mol) dropwise with stirring at room temperature.

-

After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2-3 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 4-(3-methoxypropyl)-3-thiosemicarbazide.

Protocol 2: Synthesis of 4-(3-Methoxypropyl)-4H-1,2,4-triazole-3-thiol

This protocol details the cyclization of the thiosemicarbazide intermediate to the corresponding 1,2,4-triazole.

Materials:

-

4-(3-Methoxypropyl)-3-thiosemicarbazide

-

Sodium hydroxide (2N aqueous solution)

-

Hydrochloric acid (1N aqueous solution)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

pH paper or pH meter

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Place the 4-(3-methoxypropyl)-3-thiosemicarbazide (0.005 mol) in a 100 mL round-bottom flask.

-

Add 20 mL of a 2N aqueous sodium hydroxide solution.[1]

-

Heat the mixture to reflux with stirring for 4-6 hours.[1]

-

After reflux, cool the reaction mixture to room temperature.

-

Carefully acidify the solution to approximately pH 5-6 by the dropwise addition of 1N hydrochloric acid while stirring in an ice bath.

-

A precipitate should form upon acidification.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the purified 4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of 1,2,4-triazoles from various isothiocyanates, providing a reference for expected outcomes.

| Starting Isothiocyanate | Hydrazine Derivative | Cyclization Conditions | Yield (%) | Reference |

| Phenyl isothiocyanate | Substituted cinnamic acid hydrazides | NaOH, microwave irradiation | Not specified | [2] |

| Aromatic isothiocyanates | N-(p-nitrobenzoyl)-D,L-phenylalanine hydrazide | 2N NaOH, reflux 4h | Not specified | [1] |

| Lauroyl isothiocyanate | Hydrazine hydrate | Acidic medium | Not specified | [4] |

| 4-Nitrobenzoyl chloride derived isothiocyanate | Thiosemicarbazide | 2% aq. NaOH, overnight stirring | Not specified | [3] |

Mandatory Visualization

Caption: Overall synthetic pathway for 1,2,4-triazoles.

Caption: Experimental workflow for the two-step synthesis.

References

- 1. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idosi.org [idosi.org]

Application Notes and Protocols: Preparation of 1-(benzo[d]thiazol-2-yl)-3-(3-methoxypropyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis and characterization of 1-(benzo[d]thiazol-2-yl)-3-(3-methoxypropyl)thiourea, a novel compound with potential applications in medicinal chemistry. Benzothiazole and thiourea moieties are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This protocol outlines a reliable synthetic procedure, purification methods, and analytical techniques for the characterization of the title compound. The presented data and methodologies are intended to support research and development in the discovery of new therapeutic agents.

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2][4] Its derivatives are known to possess diverse biological activities. Similarly, thiourea derivatives have attracted significant attention due to their broad spectrum of therapeutic applications.[3] The combination of these two pharmacophores in a single molecular entity, such as 1-(benzo[d]thiazol-2-yl)-3-(3-methoxypropyl)thiourea, presents an interesting prospect for the development of new drug candidates. The synthesis of analogous benzothiazolyl-thiourea derivatives has been reported through various methods, most commonly via the reaction of a 2-aminobenzothiazole with an appropriate isothiocyanate.[5]

Experimental Protocols

Synthesis of 1-(benzo[d]thiazol-2-yl)-3-(3-methoxypropyl)thiourea

This protocol describes the synthesis of the target compound via the reaction of 2-aminobenzothiazole with 3-methoxypropyl isothiocyanate.

Materials:

-

2-aminobenzothiazole

-

This compound

-

Dry acetone

-

Ethanol

-

Dichloromethane

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a solution of 2-aminobenzothiazole (1.50 g, 10 mmol) in dry acetone (50 mL) in a round-bottom flask, add this compound (1.44 g, 11 mmol).

-

Reaction: Stir the resulting mixture at room temperature for 30 minutes, and then heat under reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

Work-up: After completion of the reaction (disappearance of the starting material), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification:

-

Recrystallization: The crude product can be purified by recrystallization from an ethanol-dichloromethane mixture (1:1).[6]

-

Column Chromatography (if necessary): If further purification is required, dissolve the crude residue in a minimal amount of dichloromethane and subject it to column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

-

-

Drying: Dry the purified solid product under vacuum over anhydrous sodium sulfate.

-

Characterization: Characterize the final product by determining its melting point, and by using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Characterization Data

The following table summarizes the expected and reported characterization data for benzothiazole-thiourea derivatives based on literature for analogous compounds.

| Parameter | Expected Data for 1-(benzo[d]thiazol-2-yl)-3-(3-methoxypropyl)thiourea | Reference Data for Analogous Compounds |

| Physical Appearance | White to pale yellow solid | White solid[7] |

| Melting Point (°C) | To be determined | 175-177 (°C) for a related derivative[7] |

| Molecular Formula | C₁₂H₁₅N₃OS₂ | C₁₅H₁₁N₃OS₂ for 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea[6] |

| Molecular Weight | 281.40 g/mol | 313.39 g/mol for 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea[6] |

| ¹H NMR (CDCl₃, δ ppm) | Signals for benzothiazole aromatic protons, methoxy protons (singlet), propyl chain protons (multiplets), and N-H protons (broad singlets). | For a related derivative: δ 5.77 (s, 1H), 7.08 (d, 1H), 7.20–7.41 (m, 6H), 7.52 (dd, 2H), 7.69 (d, 1H), 7.72 (s, 1H), 7.93 (d, 1H), 9.42 (bs, 1H)[7] |

| ¹³C NMR (CDCl₃, δ ppm) | Signals for benzothiazole carbons, propyl chain carbons, methoxy carbon, and thiocarbonyl carbon. | For a related derivative: δ 54.7, 171.5, 119.8, 121.1, 122.0, 124.5, 125.5, 128.8, 129.0, 129.1, 130.0, 132.8, 133.5, 133.9, 134.7, 138.9, 152.8, 167.0[7] |

| FT-IR (cm⁻¹) | N-H stretching, C-H stretching (aromatic and aliphatic), C=S stretching, C-N stretching, C-O-C stretching. | - |

| Mass Spec (m/z) | Expected molecular ion peak [M+H]⁺ at 282. | - |

Potential Biological Activities

Benzothiazole-thiourea derivatives have been reported to exhibit a range of biological activities. The following table summarizes some of these findings, which may guide the biological evaluation of 1-(benzo[d]thiazol-2-yl)-3-(3-methoxypropyl)thiourea.

| Activity | Test System | Results for Analogous Compounds | Reference |

| Anticancer | Human cancer cell lines (MCF-7, HeLa) | IC₅₀ values in the range of 18-26 µM and 38-46 µM for potent derivatives. | [1] |

| Antimicrobial | Gram-positive and Gram-negative bacteria, Fungi | Some compounds showed a broad spectrum of activity, with higher activity against fungi than bacteria. | [1] |

| Anti-inflammatory | In-vitro assays | Benzothiazole-thiourea derivatives displayed strong anti-inflammatory activity. | [8] |

Visualizations

Synthetic Workflow

References

- 1. Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: The Synthesis of Bromodomain Inhibitors with a Focus on Thieno-triazolo-diazepine Scaffolds and the Potential Application of Isothiocyanates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomains are epigenetic "reader" domains that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have emerged as key therapeutic targets in oncology, inflammation, and other diseases.[1][2] Small molecule inhibitors of BET bromodomains, such as the well-characterized thieno-triazolo-diazepine (+)-JQ1, have shown significant therapeutic potential.[3]

This document provides an overview of the synthesis of a prominent class of bromodomain inhibitors. While a comprehensive search of scientific literature and patent databases did not yield specific examples of 3-Methoxypropyl isothiocyanate in the synthesis of bromodomain inhibitors, we will discuss the general synthetic strategies for potent inhibitors like (+)-JQ1. Furthermore, we will explore the potential, though currently hypothetical, application of isothiocyanate chemistry in the generation of novel heterocyclic scaffolds for bromodomain inhibition, given their utility in heterocyclic synthesis.[4]

I. Quantitative Data of Representative BET Bromodomain Inhibitors

The following table summarizes the binding affinities and inhibitory concentrations of two well-established BET bromodomain inhibitors, (+)-JQ1 and I-BET762. This data is crucial for comparing the potency of different compounds and for guiding the design of new inhibitors.

| Compound | Target Bromodomain | Binding Affinity (Kd/IC50) | Assay Type | Reference |

| (+)-JQ1 | BRD4 (BD1) | IC50 = 77 nM | ALPHA-screen | [3] |

| BRD4 (BD2) | IC50 = 33 nM | ALPHA-screen | [3] | |

| BRD2 (BD1) | Kd = 90 nM | ITC | [3] | |

| BRD2 (BD2) | Kd = 50 nM | ITC | [3] | |

| I-BET762 (GSK525762) | BRD2/3/4 | IC50 = 35 nM | BROMOscan | [1] |

| BRD2 | pIC50 = 7.5 | AlphaScreen | [5] | |

| BRD3 | pIC50 = 7.4 | AlphaScreen | [5] | |

| BRD4 | pIC50 = 7.1 | AlphaScreen | [5] |

II. Experimental Protocols

A. Synthesis of a Thieno-triazolo-diazepine Bromodomain Inhibitor ((±)-JQ1)

The following protocol is a general method for the synthesis of the racemic form of the potent BET bromodomain inhibitor JQ1, which features a thieno-triazolo-diazepine core.[6][7]

Experimental Workflow for the Synthesis of (±)-JQ1

Materials:

-

7-chloro-5-(4-methoxyphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Benzodiazepine precursor)

-

Lawesson's Reagent

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrazine hydrate

-

Ethanol

-

Acetyl chloride

-

Pyridine

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Step 1: Thionation of the Benzodiazepine Precursor

-

Dissolve the benzodiazepine precursor (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a condenser.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the thioamide intermediate.

-

-

Step 2: Formation of the Amidrazone

-

Dissolve the thioamide intermediate (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add hydrazine hydrate (10 equivalents) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure. The resulting amidrazone intermediate is often used in the next step without further purification.

-

-

Step 3: Triazole Ring Formation to Yield (±)-JQ1

-

Dissolve the crude amidrazone intermediate (1 equivalent) in pyridine.

-

Add acetyl chloride (1.1 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (±)-JQ1.

-

B. Hypothetical Synthesis of a Thiourea-based Heterocycle using this compound

While not documented for bromodomain inhibitors, isothiocyanates are valuable reagents for synthesizing heterocyclic compounds.[4] The isothiocyanate group is an electrophile that readily reacts with nucleophiles like primary amines to form thioureas. These thioureas can then be cyclized to form various heterocycles. Below is a hypothetical protocol for the synthesis of a thiourea derivative, which could serve as a precursor to more complex heterocyclic systems.

Reaction Scheme:

Primary Amine + this compound → N,N'-disubstituted Thiourea

Materials:

-

A primary amine containing a suitable scaffold

-

This compound

-

A suitable aprotic solvent (e.g., Dichloromethane, THF, or Acetonitrile)

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve the primary amine (1 equivalent) in the chosen aprotic solvent in a round-bottom flask.

-

If the amine is in the form of a salt, add a stoichiometric amount of a non-nucleophilic base like triethylamine to liberate the free amine.

-

Add this compound (1-1.2 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-24 hours. The reaction can be monitored by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting thiourea can often be purified by recrystallization or column chromatography.

This thiourea intermediate could then be subjected to various cyclization reactions (e.g., with α-haloketones to form thiazoles) to generate novel heterocyclic scaffolds for evaluation as bromodomain inhibitors.

III. Signaling Pathways and Logical Relationships

A. BET Bromodomain Signaling Pathway in Transcriptional Regulation

BET proteins, particularly BRD4, play a critical role in transcriptional activation. They bind to acetylated histones at promoter and enhancer regions, recruiting the positive transcription elongation factor b (P-TEFb) complex.[8][9] P-TEFb then phosphorylates RNA Polymerase II, leading to transcriptional elongation and expression of target genes, including oncogenes like c-MYC.[10] BET inhibitors like JQ1 competitively bind to the acetyl-lysine binding pocket of bromodomains, displacing them from chromatin and thereby inhibiting transcription of these target genes.[3]

B. Logical Flow of a Hypothetical Synthesis Using an Isothiocyanate

The following diagram illustrates the general logic for how an isothiocyanate, such as this compound, could be used as a building block for novel heterocyclic compounds that could be screened for bromodomain inhibitory activity.

IV. Conclusion

While the direct application of this compound in the synthesis of bromodomain inhibitors is not currently documented in publicly available literature, the established synthetic routes for potent inhibitors like (+)-JQ1 provide a clear roadmap for the development of new chemical entities targeting BET bromodomains. The versatile reactivity of isothiocyanates presents an opportunity for the creation of novel heterocyclic scaffolds. Researchers are encouraged to explore the incorporation of such reactive groups to generate diverse chemical libraries for screening against bromodomains, potentially leading to the discovery of new classes of inhibitors with unique properties. The protocols and data presented herein serve as a valuable resource for initiating and advancing research in this dynamic field of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The making of I-BET762, a BET bromodomain inhibitor now in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epigenetic targeting of Hedgehog pathway transcriptional output through BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Methoxypropyl Isothiocyanate as a Potential Reagent for Covalent Ras Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a projection based on established principles of covalent inhibition and the known reactivity of isothiocyanates. As of the latest literature review, 3-methoxypropyl isothiocyanate has not been specifically reported as a covalent inhibitor of Ras proteins. Therefore, these guidelines are intended to serve as a foundational framework for researchers interested in exploring the potential of this and similar electrophilic compounds in the development of novel Ras inhibitors.

Introduction

The Ras family of small GTPases are critical regulators of cellular signaling pathways that control proliferation, differentiation, and survival. Mutations in Ras are among the most common drivers of human cancers, making these proteins highly sought-after therapeutic targets. For decades, Ras was considered "undruggable" due to its high affinity for GTP and the shallow nature of its binding pockets. The development of covalent inhibitors, which form a permanent bond with the target protein, has revolutionized the field, leading to the first approved drugs targeting the KRAS G12C mutant.[1][2][3]

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. This group is electrophilic and can react with nucleophilic amino acid residues, such as cysteine and lysine, to form a stable covalent bond.[4] This inherent reactivity makes isothiocyanates intriguing candidates for the development of novel covalent inhibitors. This compound, with its specific physicochemical properties, presents a potential starting point for designing new covalent modulators of Ras.

This document outlines a hypothetical framework and detailed experimental protocols for the evaluation of this compound as a covalent Ras inhibitor.

Proposed Mechanism of Action

The proposed mechanism of action for a this compound-based Ras inhibitor would involve the nucleophilic attack of an amino acid residue on the central carbon atom of the isothiocyanate group. In the context of Ras, a key target would be a cysteine residue, such as the mutant Cys12 in KRAS G12C, or potentially other accessible nucleophilic residues like lysines or histidines in other Ras isoforms or mutants.[3] This covalent modification would lead to the irreversible inactivation of the Ras protein, trapping it in an inactive state and blocking downstream signaling.

References

Application Notes and Protocols: Reaction of 3-Methoxypropyl isothiocyanate with 2-aminobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of N-(3-methoxypropyl)-N'-(benzothiazol-2-yl)thiourea, a molecule of interest in medicinal chemistry. The synthesis involves a nucleophilic addition reaction between 3-methoxypropyl isothiocyanate and 2-aminobenzothiazole. Benzothiazole-thiourea derivatives are a well-established class of compounds exhibiting a wide range of biological activities, including promising anticancer and antimicrobial properties.[1][2][3] This document outlines a representative synthetic protocol, methods for characterization, and a summary of the potential biological significance of this class of compounds, supported by data from analogous structures.

Introduction

The synthesis of thiourea derivatives is a cornerstone in medicinal chemistry due to their diverse pharmacological activities.[4][5] The reaction of an isothiocyanate with a primary or secondary amine is a highly efficient and common method for preparing N,N'-disubstituted thioureas.[6] The benzothiazole moiety is a privileged scaffold in drug discovery, present in numerous compounds with a broad spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3][7][8] The combination of the thiourea linkage and the benzothiazole nucleus in N-(3-methoxypropyl)-N'-(benzothiazol-2-yl)thiourea suggests its potential as a bioactive agent. This document serves as a guide for the synthesis, characterization, and further investigation of this compound.

Reaction Pathway

The synthesis of N-(3-methoxypropyl)-N'-(benzothiazol-2-yl)thiourea proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the 2-aminobenzothiazole attacks the electrophilic carbon atom of the isothiocyanate group in this compound. This is followed by a proton transfer to yield the final thiourea product.

Experimental Protocols